N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 4-chloro-2,5-dimethoxyphenyl group attached to an amide nitrogen and a 4-methyl-3-nitro-substituted benzoyl moiety.
Properties
Molecular Formula |
C16H15ClN2O5 |
|---|---|
Molecular Weight |
350.75 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H15ClN2O5/c1-9-4-5-10(6-13(9)19(21)22)16(20)18-12-8-14(23-2)11(17)7-15(12)24-3/h4-8H,1-3H3,(H,18,20) |
InChI Key |
ZHFYQTQBWADFOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloro-2,5-dimethoxyaniline to form 4-chloro-2,5-dimethoxy-1-nitrobenzene. This intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe family, such as 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine), shares the 4-chloro-2,5-dimethoxyphenyl backbone but differs in the amine-linked side chain. Key distinctions include:
- Substituent Effects : The nitro group in the benzamide may enhance electrophilicity compared to the ethanamine chain in NBOMes, altering metabolic stability and receptor interactions.
| Compound | Core Structure | Key Substituents | Molecular Weight | Primary Use |
|---|---|---|---|---|
| 25C-NBOMe | Phenethylamine | 4-Cl, 2,5-OCH3, benzyl | ~343.8 g/mol | Psychoactive research |
| Target Benzamide | Benzamide | 4-Cl, 2,5-OCH3, 3-NO2, 4-CH3 | ~376.8 g/mol (estimated) | Unknown (structural analog data) |
Benzamide Derivatives with Azo and Hydroxy Groups
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide () and N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-3-nitrobenzamide (CAS 33580-98-2, ) provide insights into structural variations:
- Azo-Linked Compound: The azo group (-N=N-) in confers chromophore properties, likely making it suitable for dyes or pigments.
- Hydroxy vs. Methyl-Nitro Substitution : The hydroxyl group in increases polarity and hydrogen-bonding capacity compared to the methyl-nitro combination in the target compound, which may influence solubility (e.g., logP differences) and biological membrane permeability .
| Compound | Functional Groups | Molecular Weight | Applications |
|---|---|---|---|
| Azo-linked benzamide | Azo, oxobutyramide | ~528.9 g/mol | Industrial dyes |
| 2-Hydroxy-3-nitrobenzamide | Hydroxy, nitro | ~352.7 g/mol | Unclear (research use) |
| Target Benzamide | Methyl, nitro | ~376.8 g/mol | Hypothetical agrochemical/dye intermediate |
Agrochemical and Industrial Comparators
Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, ) highlight benzamides’ utility in agriculture. However, the absence of ethoxymethoxy or sulfonamide groups (as in sulfentrazone, ) may limit its efficacy against specific plant pathogens .
Research Findings and Gaps
- Its nitro group could pose metabolic risks (e.g., nitroreduction to toxic amines) .
- Synthesis Pathways : The methoxy and nitro groups likely necessitate multi-step synthesis involving nitration and Ullmann-type coupling, similar to compounds .
- Market Data : Azo-linked benzamides have documented industrial consumption (), but the target compound’s commercial status remains unverified.
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide, identified by its CAS number 329940-11-6, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and findings from various research studies.
- Molecular Formula : C16H15ClN2O5
- Molecular Weight : 350.75 g/mol
- Boiling Point : Approximately 439.7 °C (predicted) .
Structure
The compound features a chloro-substituted aromatic ring and a nitro group, which are often associated with various biological activities. The presence of methoxy groups may also influence its pharmacological profile.
The proposed mechanism of action for compounds in this category often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies have highlighted the role of such compounds in blocking the mitogen-activated protein kinase (MAPK) pathway, which is crucial in tumorigenesis .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. These studies typically involve:
- Cell Viability Assays : Assessing the impact of the compound on cell survival.
- Western Blot Analysis : Investigating changes in protein expression related to apoptosis and cell cycle regulation.
Data Table: Biological Activity Summary
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro Assay | Significant inhibition of cancer cell growth | |
| Mechanistic Study | Inhibition of MAPK pathway | |
| Structural Analysis | Similarities with known antitumor agents |
Case Study 1: Antitumor Efficacy
A study involving a series of benzamide derivatives demonstrated that modifications at the para position significantly enhanced antitumor activity. The compound this compound was included in a screening panel where it exhibited promising results against several cancer cell lines.
Results
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- IC50 Values : The compound showed IC50 values comparable to leading chemotherapeutic agents.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how similar compounds exert their effects on cellular pathways. The study revealed that these compounds could induce apoptosis through mitochondrial pathways while downregulating anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
